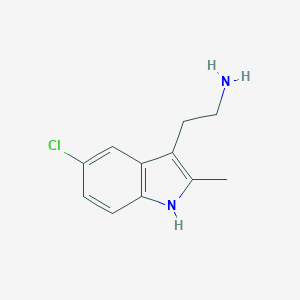
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
説明
Synthesis Analysis
The synthesis of derivatives similar to 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine involves complex chemical reactions and methodologies. For instance, the synthesis and study of antimicrobial activity of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were achieved through cyclization of corresponding 1-(2-(1H-indol-3-yl) ethyl)-3-phenylthiourea with 2-bromoacetophenone, highlighting the compound's potential in antimicrobial applications (Kumbhare et al., 2013). Moreover, the efficient synthesis of N-methyl-2-[5-substituted-1H-indole-3-yl]ethanamines, metabolites of tryptans, through a straightforward method emphasizes the simplicity and efficiency of isolating similar derivatives as free bases (Mittapelli et al., 2009).
Molecular Structure Analysis
The crystal and electronic structure of compounds related to 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine has been a subject of interest. For example, the study on the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine provided insights into the molecular arrangement and interactions within similar compounds, highlighting intermolecular C—H...O hydrogen bonds and π-π stacking interactions (Aydın et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine derivatives can yield various compounds with distinct properties. The synthesis of 5-chloro-1-methyl-4-nitroimidazole from diethyl ethaneioate through amination, cyclization, salt formation, and nitration processes is one example, demonstrating the versatility and reactivity of indole derivatives (Fu-you, 2009).
Physical Properties Analysis
The physical properties of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine and its derivatives can be studied through spectral and structural evaluations. The synthesis and structural evaluation of 5-methyl-6-acetyl substituted indole and gramine, involving Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction, offer insights into their molecular structures and physical interactions (Kukuljan et al., 2016).
Chemical Properties Analysis
The chemical properties of compounds in the 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine family are influenced by their unique structures. Studies such as the synthesis and spectral identification of Schiff bases with a 2-(piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine moiety as pancreatic lipase inhibitors highlight the potential biochemical applications and chemical reactivity of these compounds (Warad et al., 2020).
科学的研究の応用
-
Pharmaceutical Chemistry
- Application : 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, also known as 5-Chloro-2-methyltriptamine, is a derivative of tryptamine known to inhibit in a voltage-dependant manner at the NMDA receptor . It’s also used in the synthesis of a novel pim-1 kinase competitive inhibitors targeting fluorescently labelled substrate peptides .
- Results : The compound is known to inhibit in a voltage-dependant manner at the NMDA receptor . This suggests potential applications in neurological research or treatments, although specific results or outcomes were not provided in the source.
-
Medicinal and Pharmaceutical Chemistry
- Application : Indole derivatives, which include 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Results : Indole derivatives have shown diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Antiviral Research
- Application : Indole derivatives, including 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, have been studied for their antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Multicomponent Reactions
- Application : Indoles are frequently used in the synthesis of various organic compounds and have been particularly active in the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures .
- Method : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds . One example is a one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride .
- Results : The products of these reactions are various heterocyclic compounds, which can have a wide range of biological and chemical applications .
-
Anticancer Research
- Application : Indole derivatives have been studied for their anticancer properties . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
-
Synthesis of Active Molecules
- Application : 1H-Indole-3-carbaldehyde and related members of the indole family, including 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, are ideal precursors for the synthesis of active molecules .
- Method : These compounds are used in multicomponent reactions (MCRs) to generate biologically active structures . One example is a one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine .
- Results : The products of these reactions are various heterocyclic compounds, which can have a wide range of biological and chemical applications .
特性
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPQHAMKVHECAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352352 | |
| Record name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |
CAS RN |
1203-95-8 | |
| Record name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



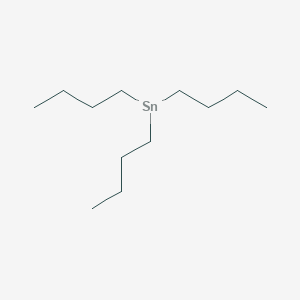
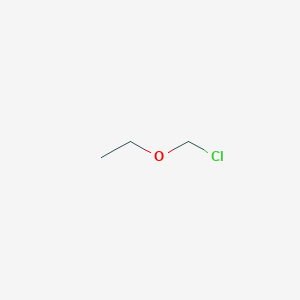
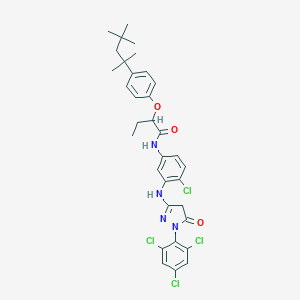
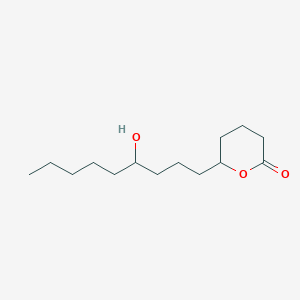
![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)
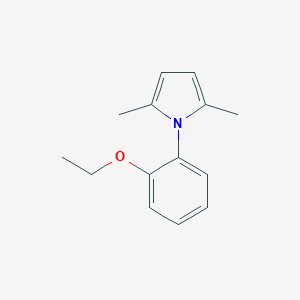
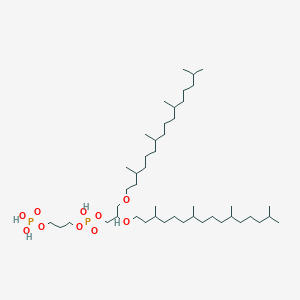
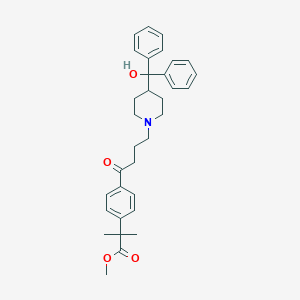
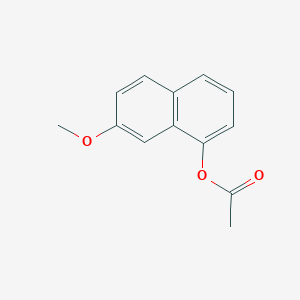
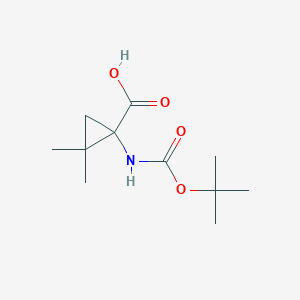
![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)
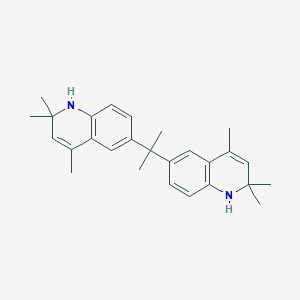
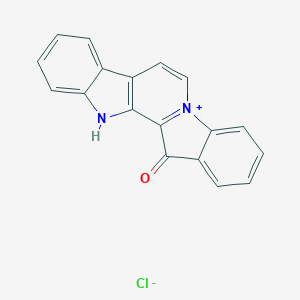
![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)